molecular formula C5H7ClO2S B2780917 Cyclopent-3-ene-1-sulfonyl chloride CAS No. 2353567-49-2

Cyclopent-3-ene-1-sulfonyl chloride

Cat. No. B2780917
CAS RN: 2353567-49-2
M. Wt: 166.62
InChI Key: PCDVHLIMOWKPLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Cyclopent-3-ene-1-sulfonyl chloride” are not available, sulfonyl chlorides can be synthesized through a process called chlorosulfonation . Additionally, a related compound, “Cyclopent-3-ene-1-carboxamides”, can be synthesized through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones .


Chemical Reactions Analysis

Sulfonyl chlorides, including “Cyclopent-3-ene-1-sulfonyl chloride”, are known to undergo substitution reactions with various nucleophilic reagents . A related compound, “Cyclopent-3-ene-1-carboxamides”, can be formed through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones .

Scientific Research Applications

Organic Synthesis

Cyclopent-3-ene-1-sulfonyl chloride is used in organic synthesis to create multifunctionalized compounds. For instance, it can participate in cycloaddition reactions to produce cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives . These reactions are promoted by triethylamine and can occur at room temperature, offering a route to synthesize compounds with high diastereoselectivity.

Pharmaceutical Research

In pharmaceutical research, cyclopent-3-ene-1-sulfonyl chloride serves as a building block for the synthesis of various drug candidates. It can be transformed into different cyclic compounds that may have potential as therapeutic agents .

Chemical Engineering

The compound finds applications in chemical engineering, particularly in the development of catalytic systems. For example, it can be involved in reactions to synthesize highly functionalized 1,3-dienes, which are valuable in creating complex molecular structures .

Materials Science

Cyclopent-3-ene-1-sulfonyl chloride is also relevant in materials science. It can be used to design electron-withdrawing anchor groups for non-fullerene acceptors in organic bulk heterojunction solar cells . This application is crucial for the advancement of solar energy technologies.

Environmental Studies

Environmental studies utilize cyclopent-3-ene-1-sulfonyl chloride for tracing and studying the environmental behavior of pollutants. Isotopically labeled versions of this compound can help in understanding the fate, transformation, and bioaccumulation of contaminants in various ecosystems .

Agricultural Chemistry

In the field of agricultural chemistry, sulfur-containing compounds like cyclopent-3-ene-1-sulfonyl chloride are important for the development of new agrochemicals. Sulfur atoms play a key role in modulating the properties of crop-protection compounds, and this chemical serves as a precursor in synthesizing such agents .

Safety and Hazards

“Cyclopent-3-ene-1-sulfonyl chloride” is likely to be corrosive and harmful if swallowed, similar to other sulfonyl chlorides . It may cause severe skin burns and eye damage, and may also cause respiratory irritation .

properties

IUPAC Name

cyclopent-3-ene-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDVHLIMOWKPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopent-3-ene-1-sulfonyl chloride

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